molecular formula C13H26N2 B1451411 (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine CAS No. 672310-00-8

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Cat. No.: B1451411
CAS No.: 672310-00-8
M. Wt: 210.36 g/mol
InChI Key: QHVKQGXQHOCVNK-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is an organic compound with the molecular formula C13H24N It is characterized by a cyclohexyl group attached to a pyrrolidine ring, which is further connected to an ethyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexyl bromide.

    Formation of the Ethyl-Methyl-Amine Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-ethyl-amine
  • (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-propyl-amine
  • (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-butyl-amine

Uniqueness

(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group with a pyrrolidine ring and an ethyl-methyl-amine moiety sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-N-methyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVKQGXQHOCVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660704
Record name 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-00-8
Record name 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Reactant of Route 2
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Reactant of Route 3
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Reactant of Route 4
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Reactant of Route 5
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Reactant of Route 6
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

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